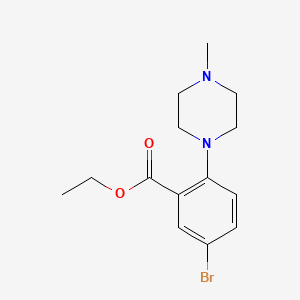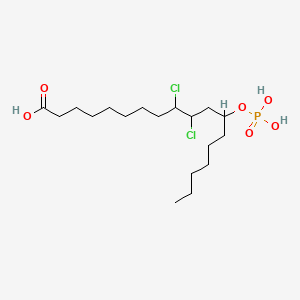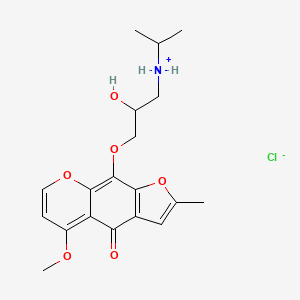
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride is a complex organic compound with a unique structure that combines elements of furobenzopyran and benzopyranone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furobenzopyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran core.
Introduction of Functional Groups: The hydroxyl, isopropylamino, and methoxy groups are introduced through a series of substitution reactions, often using reagents such as alkyl halides and amines.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, amines, acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Gene Expression: Modulating the expression of genes involved in various biological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(2-hydroxy-3-isopropylaminopropoxy)-9-methoxy-7-methyl
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 4-(2-hydroxy-3-isopropylaminopropoxy)-9-methoxy-7-methyl-2-g
Uniqueness
The uniqueness of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-methoxy-7-methyl-, hydrochloride lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
55218-91-2 |
|---|---|
Formule moléculaire |
C19H24ClNO6 |
Poids moléculaire |
397.8 g/mol |
Nom IUPAC |
[2-hydroxy-3-(5-methoxy-2-methyl-4-oxofuro[3,2-g]chromen-9-yl)oxypropyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C19H23NO6.ClH/c1-10(2)20-8-12(21)9-25-19-17-13(7-11(3)26-17)16(22)15-14(23-4)5-6-24-18(15)19;/h5-7,10,12,20-21H,8-9H2,1-4H3;1H |
Clé InChI |
OSLFBSQMMORMEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(O1)C(=C3C(=C(C=CO3)OC)C2=O)OCC(C[NH2+]C(C)C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


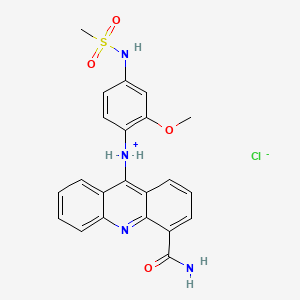
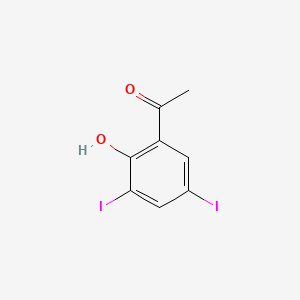
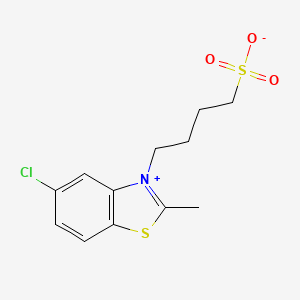
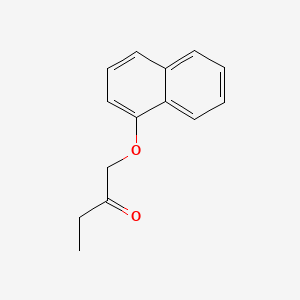
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)
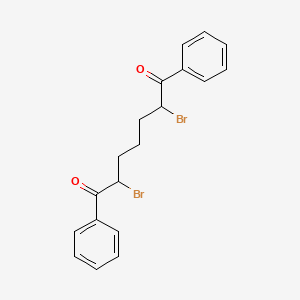



![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)
